molecular formula C12H19NO2 B12586104 1-(2,5-Diethoxyphenyl)ethan-1-amine CAS No. 634149-47-6

1-(2,5-Diethoxyphenyl)ethan-1-amine

Cat. No.: B12586104
CAS No.: 634149-47-6
M. Wt: 209.28 g/mol
InChI Key: GAPJNNBBZOWNHM-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxyphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two ethoxy groups attached to the benzene ring at positions 2 and 5, and an amine group attached to the ethan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-diethoxybenzaldehyde as the starting material.

    Condensation Reaction: The aldehyde group of 2,5-diethoxybenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 1-(2,5-diethoxyphenyl)-2-nitropropene.

    Reduction: The nitro group in 1-(2,5-diethoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Diethoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)ethan-1-amine: Similar structure but with methoxy groups instead of ethoxy groups.

    4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom and methoxy groups.

    2,5-Dimethoxyphenethylamine: Lacks the ethoxy groups and has methoxy groups instead.

Uniqueness

1-(2,5-Diethoxyphenyl)ethan-1-amine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions with biological targets. The ethoxy groups can also affect the compound’s solubility and stability, making it distinct from its methoxy-substituted counterparts.

Properties

CAS No.

634149-47-6

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(2,5-diethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3

InChI Key

GAPJNNBBZOWNHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(C)N

Origin of Product

United States

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